



# Technical Support Center: Optimization of 80-O16B LNP Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 80-O16B   |           |
| Cat. No.:            | B10829782 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to reduce the particle size of **80-O16B** lipid nanoparticles (LNPs).

## Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the final particle size of **80-O16B** LNPs?

A1: The particle size of LNPs is a critical quality attribute influenced by several formulation and process parameters. The key factors include the lipid composition (specifically the molar ratio of the PEG-lipid), the manufacturing method employed, and the specific process parameters within that method, such as flow rates and lipid concentration.[1][2][3]

Q2: How does the PEG-lipid component affect LNP size?

A2: PEG-lipids play a crucial role in controlling LNP size and stability.[4] They form a hydrophilic steric barrier on the surface of the LNP, which helps to prevent aggregation and control the particle self-assembly process.[4] Generally, a higher molar percentage of PEG-lipid in the formulation leads to a smaller particle size.[1][4] This is because the PEG-lipid is primarily located on the LNP surface, and a higher concentration of it promotes a larger surface area-to-volume ratio, resulting in smaller particles.[4]

Q3: What is the optimal size range for LNPs in drug delivery applications?



A3: The ideal LNP size depends on the specific application and target tissue. However, a general target range for many applications is between 70-200 nm.[3] Particles in this range are often effective at endocytosis while avoiding rapid clearance by the kidneys.[3] For some applications, even smaller particles may be desirable to enhance tissue penetration. It's important to note that LNP stability and in vivo performance can also be size-dependent.[5]

Q4: Which manufacturing methods are best for controlling LNP size?

A4: Microfluidics is a highly reproducible and scalable method that offers precise control over LNP size.[6][7][8] This technique allows for the rapid and controlled mixing of the lipid and aqueous phases, which is critical for forming small, uniform nanoparticles.[7] Other methods like high-pressure homogenization and nanoprecipitation can also be used to control particle size.[8]

# Troubleshooting Guide: Reducing 80-O16B LNP Particle Size

Issue: My **80-O16B** LNPs are consistently larger than the target size.

This guide provides a systematic approach to troubleshooting and reducing the particle size of your **80-O16B** LNP formulations.

## **Optimization of Microfluidic Mixing Parameters**

For researchers using microfluidic systems, adjusting the flow rates is a primary strategy for size reduction.

- Increase the Total Flow Rate (TFR): A higher TFR generally leads to faster mixing and more rapid nanoparticle formation, which can result in smaller particles.[1][6]
- Increase the Flow Rate Ratio (FRR): The FRR is the ratio of the aqueous phase to the organic (lipid) phase. Increasing the FRR (e.g., from 3:1 to 4:1) typically decreases particle size.[6][9]

Quantitative Data Summary: Effect of Flow Parameters on LNP Size



| Parameter                | Change   | Expected Effect on LNP Size | Reference |
|--------------------------|----------|-----------------------------|-----------|
| Total Flow Rate (TFR)    | Increase | Decrease                    | [1][6]    |
| Flow Rate Ratio<br>(FRR) | Increase | Decrease                    | [6][9]    |

# **Adjustment of Lipid Formulation**

The composition of the lipid mixture is a critical determinant of LNP size.

- Increase PEG-Lipid Molar Ratio: As a key stabilizer, increasing the molar percentage of the PEG-lipid in your formulation can effectively reduce particle size.[1][4]
- Decrease Total Lipid Concentration: Higher concentrations of lipids can lead to the formation of larger particles due to increased lipid availability.[1][10] Diluting the lipid stock solution may help to achieve smaller LNPs.

Quantitative Data Summary: Effect of Lipid Composition on LNP Size

| Parameter                    | Change   | Expected Effect on LNP Size | Reference |
|------------------------------|----------|-----------------------------|-----------|
| PEG-Lipid Molar Ratio        | Increase | Decrease                    | [1][4]    |
| Total Lipid<br>Concentration | Decrease | Decrease                    | [1][10]   |

### **Evaluation of Buffer Composition**

The aqueous phase composition can influence the self-assembly process.

Ensure Optimal pH: The pH of the aqueous buffer should be acidic (typically pH 4-5) to
ensure the ionizable lipid is positively charged, facilitating complexation with the negatively
charged nucleic acid cargo.[11] Improper pH can affect encapsulation and particle formation.

# **Experimental Protocols**



## **Protocol 1: LNP Formulation via Microfluidic Mixing**

This protocol outlines a general procedure for formulating LNPs using a microfluidic device, with an emphasis on parameters that can be adjusted to reduce particle size.

#### Materials:

- 80-O16B ionizable lipid, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)
- Ethanol (anhydrous)
- Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)
- Nucleic acid cargo (e.g., mRNA, siRNA)
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis or tangential flow filtration (TFF) system for purification

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve the lipids (**80-O16B**, DSPC, Cholesterol, PEG-lipid) in ethanol at the desired molar ratio and concentration.
- Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer.
- System Setup: Prime the microfluidic mixing device with ethanol and aqueous buffer as per the manufacturer's instructions.
- Mixing: Load the lipid stock solution and the aqueous phase into separate syringes. Set the
  desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point for size
  reduction is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[7]
- Initiate Mixing: Start the pumps to initiate the mixing process. The rapid mixing of the two
  phases will induce LNP self-assembly.
- Dilution: Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH
   7.4) to stabilize the newly formed nanoparticles.



- Purification: Purify the LNPs to remove ethanol and unencapsulated nucleic acid using dialysis or a TFF system.
- Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and a RiboGreen assay.

# Protocol 2: LNP Size and Polydispersity Index (PDI) Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument

#### Procedure:

- Sample Preparation: Dilute the purified LNP suspension in an appropriate buffer (e.g., PBS, pH 7.4) to a suitable concentration for DLS measurement, as recommended by the instrument manufacturer.
- Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
- Measurement: Load the diluted sample into a cuvette and place it in the instrument. Perform the measurement according to the instrument's software instructions.
- Data Analysis: The software will provide the average particle size (Z-average diameter) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous particle population.

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. precigenome.com [precigenome.com]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. susupport.com [susupport.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- To cite this document: BenchChem. [Technical Support Center: Optimization of 80-O16B LNP Particle Size]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829782#reducing-the-particle-size-of-80-o16b-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com